N-[(3-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O/c1-33-18-9-4-6-15(12-18)14-28-22-19-10-2-3-11-20(19)32-23(29-22)21(30-31-32)16-7-5-8-17(13-16)24(25,26)27/h2-13H,14H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYORBUJPIYYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anticancer Activity
Research indicates that triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that certain analogs of triazoloquinazolines demonstrated potent inhibitory effects on cancer cell proliferation. For instance, compounds in this class showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting their potential as anticancer agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses substantial antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics used in clinical settings .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models demonstrated a reduction in pro-inflammatory cytokines when treated with this compound .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation pathways.
- Interaction with Cellular Receptors : It may modulate receptor activity related to cell signaling pathways that govern cell survival and apoptosis.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several triazoloquinazoline derivatives and tested their efficacy against various cancer cell lines. The lead compound exhibited an IC50 value of 8 µM against MCF-7 breast cancer cells, significantly inhibiting cell growth and inducing apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated that the compound had an MIC value of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
